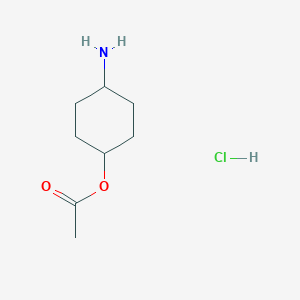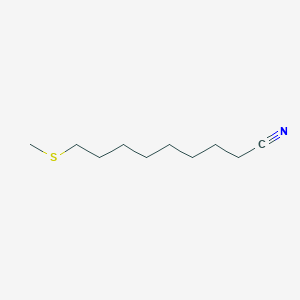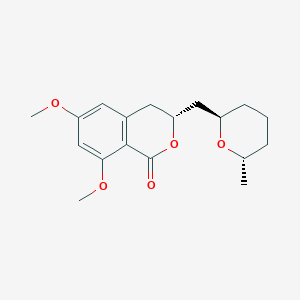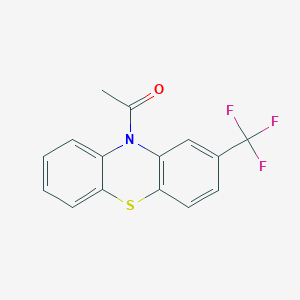
trans-4-Amino-acetate Cyclohexanol Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-4-Amino-acetate Cyclohexanol Hydrochloride: is a chemical compound with the molecular formula C6H13NO · HCl. This compound is used as a raw material in organic synthesis and serves as an important intermediate in the synthesis of various drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
From Paracetamol: One common method involves starting from paracetamol (p-acetamido-phenol), which is catalytically hydrogenated in aqueous or alcoholic solution.
From Cyclohexanal: Another method involves reacting cyclohexanal with ammonia (or aqueous ammonia) under basic conditions to form trans-4-Aminocyclohexanol.
Industrial Production Methods: The industrial production of trans-4-Amino-acetate Cyclohexanol Hydrochloride typically follows the same synthetic routes mentioned above, with optimizations for large-scale production to ensure cost-effectiveness and high yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-4-Amino-acetate Cyclohexanol Hydrochloride can undergo oxidation reactions, although specific conditions and reagents for these reactions are not commonly detailed in the literature.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: It can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Catalytic Hydrogenation: Used in the preparation from paracetamol.
Basic Conditions: Used in the reaction with cyclohexanal and ammonia.
Major Products:
N-Substituted 7-azabicyclo[2.2.1]heptanes: Formed via transannular nucleophilic displacement.
trans-4-Methoxyoxalamido-1-cyclohexanol: Another product formed from specific reactions.
Applications De Recherche Scientifique
Chemistry:
- Used as a raw material in organic synthesis .
- Intermediate in the synthesis of drugs such as Ambroxol hydrochloride .
Biology and Medicine:
Industry:
Mécanisme D'action
The specific mechanism of action for trans-4-Amino-acetate Cyclohexanol Hydrochloride is not well-documented. its derivatives, such as those used in drug synthesis, often act by interacting with specific molecular targets and pathways. For example, some derivatives may inhibit enzymes or interact with receptors to exert their effects .
Comparaison Avec Des Composés Similaires
cis-4-Amino-cyclohexanol Hydrochloride: Similar in structure but differs in the spatial arrangement of atoms.
trans-2-Aminocyclohexanol Hydrochloride: Another isomer with different properties.
Uniqueness:
Propriétés
Numéro CAS |
61367-37-1 |
|---|---|
Formule moléculaire |
C8H16ClNO2 |
Poids moléculaire |
193.67 g/mol |
Nom IUPAC |
(4-aminocyclohexyl) acetate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6(10)11-8-4-2-7(9)3-5-8;/h7-8H,2-5,9H2,1H3;1H |
Clé InChI |
UJLZFPLEBIWJIR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1CCC(CC1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3'aR,4R,6'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]](/img/structure/B13419906.png)

![[[(2R,3S,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13419920.png)





![Bn(-2)[Bn(-3)][Bn(-4)]Fuc(a1-2)[Bn(-3)][Bn(-4)][Bn(-6)]Gal(b1-4)[Bn(-2)[Bn(-3)][Bn(-4)]Fuc(a1-3)][Bn(-6)]GlcNAc-O-Bn](/img/structure/B13419943.png)
![[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea](/img/structure/B13419964.png)


![Ethyl N-[3-[bis(2-chloroethyl)amino]-N-[N-(4-fluoro-3-phenyl-L-alanyl)glycyl]-3-phenyl-L-alanyl]-L-norvalinate](/img/structure/B13419992.png)
![4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid](/img/structure/B13419998.png)
